1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride
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Overview
Description
1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, with the molecular formula C6H13Cl2N3, is often used as a building block in the synthesis of more complex molecules due to its unique structural properties .
Preparation Methods
The synthesis of 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride typically involves the reaction of ethylhydrazine with 4-methyl-3-oxobutanoic acid, followed by cyclization and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require a controlled temperature and pH to ensure the desired product yield .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the efficiency of the synthesis process. This approach allows for better control over reaction parameters and can lead to higher purity and yield of the final product .
Chemical Reactions Analysis
1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include various substituted pyrazoles and their derivatives .
Scientific Research Applications
1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds, which are important in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in the development of new biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-Ethyl-4-methyl-1H-pyrazol-3-amine dihydrochloride can be compared with other similar compounds, such as:
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
- 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
- 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
- 5-Methyl-1H-pyrazol-4-amine dihydrochloride
These compounds share similar structural features but differ in the position and nature of substituents on the pyrazole ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
1-ethyl-4-methylpyrazol-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-3-9-4-5(2)6(7)8-9;;/h4H,3H2,1-2H3,(H2,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDYQUUFAJWBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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